molecular formula C20H19Cl2N3O B12674438 cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine CAS No. 113614-52-1

cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine

Cat. No.: B12674438
CAS No.: 113614-52-1
M. Wt: 388.3 g/mol
InChI Key: KNAWZCVEJBHREV-VQTJNVASSA-N
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Description

cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine is a synthetic organic compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of chlorophenyl groups and an imidazole moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine typically involves the following steps:

    Formation of the Isoxazolidine Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrone and an alkene.

    Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced through nucleophilic aromatic substitution reactions.

    Attachment of the Imidazole Moiety: The imidazole group can be attached via a nucleophilic substitution reaction involving an appropriate imidazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole moiety.

    Reduction: Reduction reactions may target the chlorophenyl groups or the isoxazolidine ring.

    Substitution: Substitution reactions can occur at the chlorophenyl groups or the imidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound may be investigated for its potential pharmacological properties, such as antimicrobial, antifungal, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine: This compound itself.

    cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazoline: A similar compound with an isoxazoline ring instead of an isoxazolidine ring.

    cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazole: A similar compound with an isoxazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

113614-52-1

Molecular Formula

C20H19Cl2N3O

Molecular Weight

388.3 g/mol

IUPAC Name

(3S,5S)-5-(2-chlorophenyl)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine

InChI

InChI=1S/C20H19Cl2N3O/c1-24-20(13-25-11-10-23-14-25,15-6-8-16(21)9-7-15)12-19(26-24)17-4-2-3-5-18(17)22/h2-11,14,19H,12-13H2,1H3/t19-,20+/m0/s1

InChI Key

KNAWZCVEJBHREV-VQTJNVASSA-N

Isomeric SMILES

CN1[C@](C[C@H](O1)C2=CC=CC=C2Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CN1C(CC(O1)C2=CC=CC=C2Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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